molecular formula C17H16ClN3O2 B15082124 N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide CAS No. 444191-97-3

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide

Cat. No.: B15082124
CAS No.: 444191-97-3
M. Wt: 329.8 g/mol
InChI Key: CZMCRYKUHPJTBG-KEBDBYFISA-N
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Description

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves the condensation reaction between N-(2-(hydrazinocarbonyl)phenyl)benzamide and 4-chlorobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, its hydrazone linkage allows it to interact with proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
  • N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide

Uniqueness

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is unique due to the presence of the 4-chlorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

444191-97-3

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide

InChI

InChI=1S/C17H16ClN3O2/c1-12-4-2-3-5-15(12)17(23)19-11-16(22)21-20-10-13-6-8-14(18)9-7-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

CZMCRYKUHPJTBG-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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